

# 4-Fluoro-3-(trifluoromethyl)benzoic acid

## synonyms

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### Compound of Interest

**Compound Name:** 4-Fluoro-3-(trifluoromethyl)benzoic acid

**Cat. No.:** B1297530

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An In-Depth Technical Guide to **4-Fluoro-3-(trifluoromethyl)benzoic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-3-(trifluoromethyl)benzoic acid** (CAS No. 67515-55-3), a key fluorinated building block in medicinal chemistry and materials science. The document details its nomenclature, physicochemical properties, a validated synthesis pathway, and critical safety and handling protocols. A significant focus is placed on its application as a strategic intermediate in the development of novel therapeutics, particularly in the modulation of ion channels. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

## Nomenclature and Chemical Identity

Accurate identification is paramount in chemical synthesis and regulatory compliance. **4-Fluoro-3-(trifluoromethyl)benzoic acid** is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom at the C4 position and a trifluoromethyl (-CF<sub>3</sub>) group at the C3 position. The electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and physicochemical properties.

## Synonyms and Identifiers

The compound is known by several names in literature and commercial catalogs. Proper identification through its unique identifiers is crucial.

- Systematic IUPAC Name: **4-fluoro-3-(trifluoromethyl)benzoic acid**[\[1\]](#)
- Alternative Names:
  - $\alpha,\alpha,\alpha,4$ -Tetrafluoro-m-toluic Acid[\[2\]](#)
  - 4-Fluoro-3-trifluoromethylbenzoic acid
  - Benzoic acid, 4-fluoro-3-(trifluoromethyl)-[\[1\]](#)
- CAS Number: 67515-55-3[\[1\]](#)[\[3\]](#)
- PubChem CID: 522268[\[1\]](#)
- EC Number: 626-515-6[\[1\]](#)

## Molecular Descriptors

- Molecular Formula: C<sub>8</sub>H<sub>4</sub>F<sub>4</sub>O<sub>2</sub>[\[1\]](#)[\[3\]](#)
- Molecular Weight: 208.11 g/mol [\[1\]](#)[\[3\]](#)
- SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F[\[1\]](#)
- InChI Key: WZBPZYCJUADXRS-UHFFFAOYSA-N[\[1\]](#)

## Chemical Classification

The hierarchical classification of this molecule is essential for understanding its chemical context and predicting its reactivity.

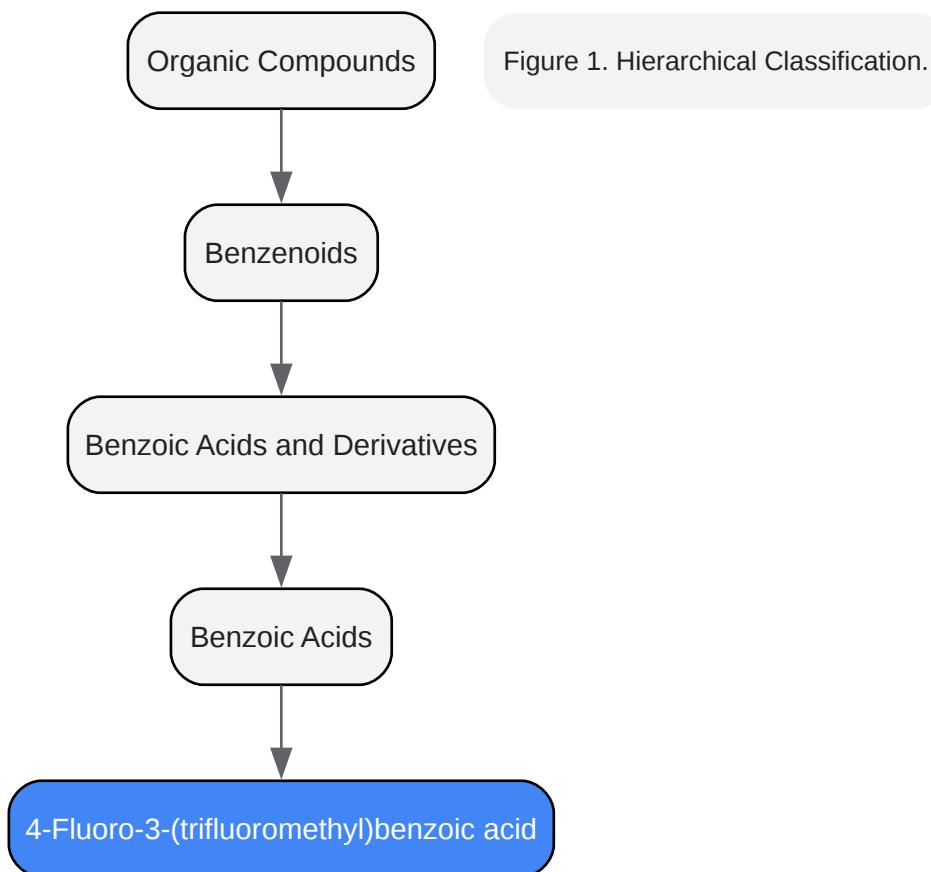


Figure 1. Hierarchical Classification.

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Figure 1. Hierarchical Classification.

## Physicochemical Properties

The physical and chemical properties of **4-Fluoro-3-(trifluoromethyl)benzoic acid** are critical for its handling, reaction setup, and purification. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

Property	Value	Source
Physical State	White to almost-white powder/crystal	<a href="#">[3]</a>
Melting Point	114-116 °C	<a href="#">[3]</a>
Boiling Point	256.9 ± 40.0 °C (Predicted)	<a href="#">[3]</a>
pKa	3.71 ± 0.10 (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in methanol.	<a href="#">[3]</a>
Density	1.489 ± 0.06 g/cm³ (Predicted)	<a href="#">[3]</a>

## Synthesis and Manufacturing

The most direct and industrially scalable route to **4-Fluoro-3-(trifluoromethyl)benzoic acid** is the oxidation of its corresponding toluene precursor, 4-fluoro-3-(trifluoromethyl)toluene. This transformation is a cornerstone of industrial organic chemistry.

## Principle of Oxidation

The benzylic carbon in toluene and its derivatives is susceptible to oxidation by strong oxidizing agents due to the stability of the benzylic radical intermediate, which is resonance-stabilized by the aromatic ring. Reagents like potassium permanganate ( $\text{KMnO}_4$ ), nitric acid, or chromium trioxide can effect this transformation. Potassium permanganate is often preferred for its efficacy and relatively straightforward workup.

The reaction proceeds via a free-radical mechanism where a hydrogen atom is abstracted from the benzylic methyl group. Subsequent oxidation steps convert the methyl group into a carboxylate, which is then protonated during acidic workup to yield the final carboxylic acid.[\[4\]](#)

## Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of 4-fluoro-3-(trifluoromethyl)toluene.

Materials:

- 4-fluoro-3-(trifluoromethyl)toluene
- Potassium permanganate (KMnO<sub>4</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) or Sodium hydroxide (NaOH) (for alkaline conditions)
- Hydrochloric acid (HCl) (for workup)
- Sodium bisulfite (NaHSO<sub>3</sub>) (for quenching excess KMnO<sub>4</sub>)
- Deionized water
- Diethyl ether or Ethyl acetate (for extraction)

Procedure:

- Reaction Setup: A solution of 4-fluoro-3-(trifluoromethyl)toluene is prepared in an aqueous solution made alkaline with sodium carbonate or sodium hydroxide. This is added to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- Addition of Oxidant: Potassium permanganate is added portion-wise to the heated (refluxing) solution. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO<sub>2</sub>) will form. The addition is continued until a faint purple color persists, indicating the completion of the reaction.
- Quenching: After cooling the reaction mixture to room temperature, excess permanganate is quenched by the careful addition of sodium bisulfite until the purple color is fully discharged.
- Filtration: The manganese dioxide precipitate is removed by filtration. The filter cake should be washed with a small amount of hot water to recover any adsorbed product.
- Acidification: The clear filtrate, containing the sodium salt of the benzoic acid, is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is ~2. The **4-fluoro-3-(trifluoromethyl)benzoic acid** will precipitate as a white solid.
- Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Figure 2. Synthesis Workflow via Toluene Oxidation.

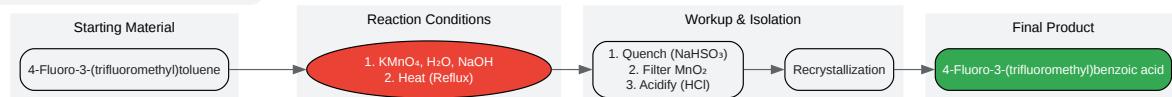
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Figure 2. Synthesis Workflow via Toluene Oxidation.

## Applications in Drug Discovery and Medicinal Chemistry

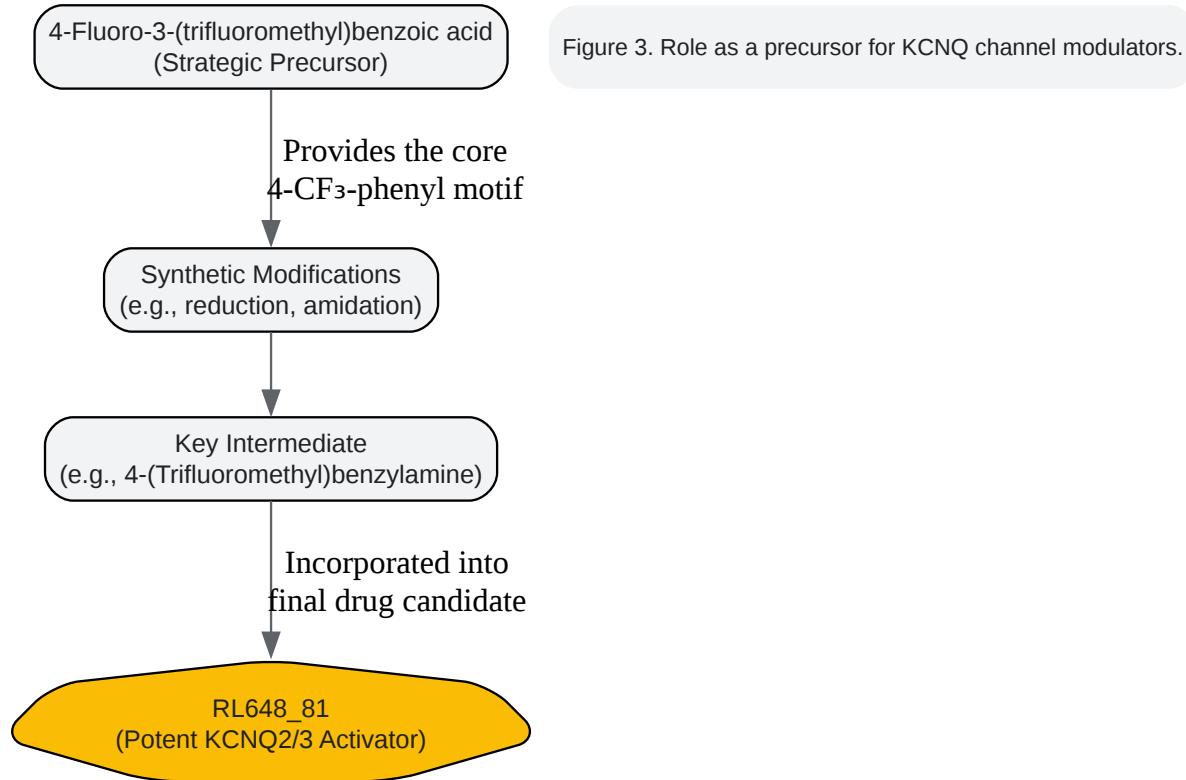
The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.<sup>[5]</sup> **4-Fluoro-3-(trifluoromethyl)benzoic acid** is a valuable building block for introducing this specific substitution pattern into new chemical entities.

### Intermediate for KCNQ Potassium Channel Openers

A primary application of this chemical family is in the synthesis of modulators for neuronal voltage-gated potassium channels, specifically KCNQ2/3 (Kv7.2/7.3). These channels are critical for regulating neuronal excitability, and their dysfunction is implicated in disorders like epilepsy.<sup>[6][7]</sup> Openers of KCNQ2/3 channels can reduce neuronal hyperexcitability and have therapeutic potential as anticonvulsants.<sup>[6][7]</sup>

While direct synthesis of a marketed drug from **4-fluoro-3-(trifluoromethyl)benzoic acid** is not prominently documented, the structural motif is crucial. Research by Kumar et al. (2016) demonstrated that modifying the KCNQ channel activator retigabine with related fluorinated structures leads to highly potent and selective KCNQ2/3 activators.<sup>[8]</sup> Specifically, their compound RL648\_81 incorporates a 4-(trifluoromethyl)benzylamine moiety. The corresponding benzoic acid is a direct synthetic precursor to the required benzylamines, alcohols, and halides used in such syntheses, highlighting its strategic importance. The study found that introducing

a CF<sub>3</sub> group at the 4-position of the benzylamine ring significantly increased the potency of KCNQ2/3 activation by over 15-fold compared to the parent drug, retigabine.[6][8]



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Figure 3. Role as a precursor for KCNQ channel modulators.

## Safety and Handling

Proper handling of **4-Fluoro-3-(trifluoromethyl)benzoic acid** is essential to ensure laboratory safety. The compound is classified as an irritant.

## GHS Hazard Classification

- Hazard Statements:
  - H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Signal Word: Warning

(Based on aggregated GHS information from multiple suppliers)

## Precautionary Measures and First Aid

- Prevention (P261, P280): Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
- Response:
  - IF ON SKIN (P302+P352): Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
  - IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
  - IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Store locked up.
- Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

## Conclusion

**4-Fluoro-3-(trifluoromethyl)benzoic acid** is a high-value chemical intermediate whose utility is defined by its unique electronic properties and strategic placement of functional groups. Its role as a precursor to sophisticated molecular architectures, particularly in the field of neuroscience and ion channel modulation, underscores its importance. A thorough understanding of its properties, synthesis, and safety is crucial for any research or development

professional aiming to leverage its synthetic potential. This guide provides the foundational knowledge required to confidently and safely incorporate this compound into advanced scientific workflows.

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